2-Chloro-1-(3-methoxyphenyl)propan-1-one
Description
2-Chloro-1-(3-methoxyphenyl)propan-1-one is a chloro-substituted propanone derivative with a methoxyphenyl group at the 1-position. Its molecular formula is C₁₀H₁₁ClO₂, and it features a ketone functional group adjacent to a chlorine atom, making it reactive in nucleophilic substitution or elimination reactions.
Properties
CAS No. |
160388-15-8 |
|---|---|
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.646 |
IUPAC Name |
2-chloro-1-(3-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H11ClO2/c1-7(11)10(12)8-4-3-5-9(6-8)13-2/h3-7H,1-2H3 |
InChI Key |
JQJMJLTWFIXNDD-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC(=CC=C1)OC)Cl |
Synonyms |
1-Propanone, 2-chloro-1-(3-methoxyphenyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Chloro-1-(3-chlorophenyl)propan-1-one
- Structure : Replaces the 3-methoxy group with a 3-chloro substituent.
- Its GHS safety data indicate hazards such as skin/eye irritation .
- Applications : Likely used as a precursor in synthetic organic chemistry, similar to other chlorinated ketones.
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
- Structure : Substitutes the 3-methoxy group with a 4-chloro substituent and replaces the chlorine at the 2-position with a cyclopropyl ring.
- The 4-chloro substituent may enhance lipophilicity .
(E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
- Structure: Incorporates a conjugated enone system (C=C bond) between the two aromatic rings.
- Crystallographic studies highlight planar geometry, favoring π-π stacking interactions .
Amino-Substituted Derivatives
2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride
- Structure: Replaces the chlorine atom with an amino group (NH₂) and includes a hydrochloride salt.
- Properties: The amino group enables hydrogen bonding, enhancing solubility in aqueous media. The hydrochloride salt form improves stability and crystallinity .
1-(3-Chlorophenyl)-2-(methylamino)propan-1-one hydrochloride
- Structure: Substitutes chlorine with a methylamino group (NHCH₃).
- The hydrochloride salt form is common in pharmaceuticals to enhance bioavailability .
Piperazine/Piperidine Derivatives
2-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one
- Structure : Incorporates a piperazine ring with a cyclohexyl substituent.
- Molecular weight: 258.79 g/mol .
2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one
- Structure : Features a dimethyl-substituted piperidine ring.
- Properties : Predicted pKa of -0.76 suggests weak acidity. The steric hindrance from dimethyl groups may slow metabolic degradation .
Key Research Findings
Reactivity: Chlorine at the 2-position in 2-chloro-1-arylpropan-1-ones facilitates nucleophilic substitution, enabling derivatization (e.g., replacement with amino groups) .
Crystallography : Compounds like (E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one exhibit planar structures, critical for materials science applications such as NLO materials .
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